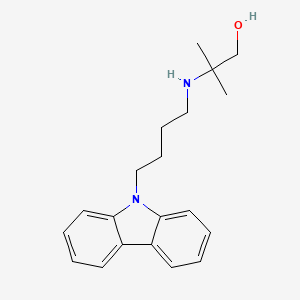
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is a compound that features a carbazole moiety linked to a butyl chain, which is further connected to an amino group and a methylpropan-1-ol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety is often synthesized through a series of reactions starting from commercially available carbazole. This may involve nitration, reduction, and subsequent functionalization to introduce the desired substituents.
Linking the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the 4-(9H-carbazol-9-yl)butyl intermediate.
Amination and Final Functionalization: The 4-(9H-carbazol-9-yl)butyl intermediate is then subjected to amination reactions to introduce the amino group. Finally, the compound is reacted with 2-methylpropan-1-ol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be explored for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research may investigate its potential therapeutic applications, such as its use in drug development.
Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mecanismo De Acción
The mechanism of action of 2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its electron-rich properties, which can facilitate interactions with electron-deficient species. This can lead to various effects, such as charge transfer, fluorescence, and photophysical properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(9H-carbazol-9-yl)butyl)phosphonic acid: This compound has a similar carbazole moiety but with a phosphonic acid group instead of an amino group.
(4-(9H-carbazol-9-yl)phenyl)boronic acid: Another similar compound with a carbazole moiety linked to a phenylboronic acid group.
Uniqueness
2-((4-(9H-carbazol-9-yl)butyl)amino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Propiedades
IUPAC Name |
2-(4-carbazol-9-ylbutylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-20(2,15-23)21-13-7-8-14-22-18-11-5-3-9-16(18)17-10-4-6-12-19(17)22/h3-6,9-12,21,23H,7-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNWDRXGHWCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














